3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid, as well as to the membrane-bound form of IgE on the surface of IgE-expressing B lymphocytes . It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy .
Métodos De Preparación
Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary (CHO) cells, which then express the antibody. The cells are cultured in bioreactors under controlled conditions to produce the antibody, which is then purified through a series of chromatography steps .
Análisis De Reacciones Químicas
Omalizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific antigens. The major product of its interaction is the formation of an immune complex with IgE, which prevents IgE from binding to its receptors on immune cells .
Aplicaciones Científicas De Investigación
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop treatments for allergic diseases. In clinical settings, omalizumab is used to treat patients with severe allergic asthma, chronic idiopathic urticaria, and nasal polyps . It has also been investigated for its potential to treat other conditions such as food allergies and atopic dermatitis .
Mecanismo De Acción
Omalizumab works by binding to the C-epsilon-3 locus of IgE, the domain at which IgE binds to its high-affinity receptor Fc-epsilon-RI on the surface of mast cells and basophils . By preventing IgE from binding to its receptors, omalizumab reduces the levels of free IgE in the blood and decreases the expression of Fc-epsilon-RI on immune cells . This leads to a reduction in the release of inflammatory mediators and a decrease in allergic symptoms .
Comparación Con Compuestos Similares
Omalizumab is unique in its specific targeting of IgE. Similar compounds include ligelizumab, another anti-IgE monoclonal antibody that has shown superior inhibition of IgE binding to Fc-epsilon-RI and basophil activation compared to omalizumab . Other similar compounds include mepolizumab and reslizumab, which target interleukin-5 (IL-5) rather than IgE and are used to treat eosinophilic asthma .
Propiedades
Número CAS |
9012-00-4 |
---|---|
Fórmula molecular |
C48H80O4 |
Peso molecular |
721.1 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
Clave InChI |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.